7'-Amino-1-ethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile
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Overview
Description
7’-Amino-1-ethyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Amino-1-ethyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile typically involves multi-step reactions. One common approach is the cyclization of appropriate indole and pyrano[2,3-d]pyrimidine precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
7’-Amino-1-ethyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carbonitrile groups can participate in nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted indole or pyrano[2,3-d]pyrimidine derivatives.
Scientific Research Applications
7’-Amino-1-ethyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7’-Amino-1-ethyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7’-Amino-1-ethyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile
- 5-Amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidine
Uniqueness
7’-Amino-1-ethyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile is unique due to its spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13N5O4 |
---|---|
Molecular Weight |
351.32 g/mol |
IUPAC Name |
7-amino-1'-ethyl-2,2',4-trioxospiro[1H-pyrano[2,3-d]pyrimidine-5,3'-indole]-6-carbonitrile |
InChI |
InChI=1S/C17H13N5O4/c1-2-22-10-6-4-3-5-8(10)17(15(22)24)9(7-18)12(19)26-14-11(17)13(23)20-16(25)21-14/h3-6H,2,19H2,1H3,(H2,20,21,23,25) |
InChI Key |
KWCNJGIYSDMLSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)NC(=O)N4)N)C#N |
Origin of Product |
United States |
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